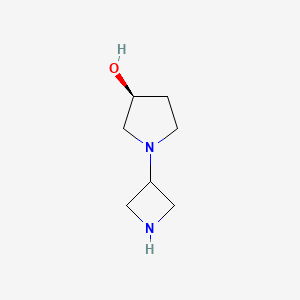

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2/t7-/m0/s1 |

InChI Key |

WPHKSKAWLZGADW-ZETCQYMHSA-N |

Isomeric SMILES |

C1CN(C[C@H]1O)C2CNC2 |

Canonical SMILES |

C1CN(CC1O)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Azetidine Ring Formation

The azetidine moiety is a critical component of the target molecule, and its synthesis often relies on intramolecular cyclization of appropriately functionalized precursors. A prominent method involves the treatment of β-amino alcohols with thionyl chloride (SOCl₂) to generate β-amino chlorides, which undergo thermal equilibration to favor the more stable regioisomer. Subsequent base-mediated ring closure yields the azetidine ring . For example, Hillier and co-workers demonstrated that bis-triflated diols reacted with primary amines under basic conditions (diisopropylethylamine, 70°C) to form azetidine derivatives in 32–95% yields .

In the context of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, enantiomerically pure β-amino alcohols derived from (S)-pyrrolidin-3-ol can be chlorinated and cyclized. Barluenga’s work on polysubstituted azetidines highlights the importance of stereochemical control during cyclization, where syn-periplanar alignment of the leaving group and nucleophilic nitrogen ensures optimal ring closure .

Table 1: Cyclization Conditions for Azetidine Synthesis

| Precursor | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| β-Amino alcohol | SOCl₂, DMF | 70°C | 85% | |

| Bis-triflated diol | Primary amine, DIPEA | 70°C | 95% |

Palladium-Catalyzed Hydrogenation for Deprotection and Functionalization

Palladium-mediated hydrogenation is frequently employed to remove protecting groups or reduce intermediates. A patented process describes the hydrogenolysis of a benzyl-protected azetidine derivative using palladium hydroxide (20% on carbon) under hydrogen pressure (40–60 psi) at 60°C . This step is critical for accessing the free azetidine moiety after coupling with pyrrolidin-3-ol.

For instance, the hydrochloride salt of 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol undergoes hydrogenation in methanol to yield the deprotected azetidine . Similar conditions can be adapted for this compound by substituting the benzyl group with other protecting groups compatible with the pyrrolidine system.

Coupling Reactions for Pyrrolidine-Azetidine Connectivity

The assembly of the azetidine-pyrrolidine framework often relies on nucleophilic substitution or reductive amination. A microwave-assisted coupling protocol reported by the Royal Society of Chemistry utilizes HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) to form amide bonds between azetidine carboxylic acid derivatives and pyrrolidin-3-ol precursors .

Key Optimization Parameters :

-

Solvent Polarity : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility of intermediates .

-

Catalyst Loading : 10–20 mol% palladium catalysts enhance cross-coupling efficiency .

-

Temperature : Reactions performed at 50–80°C reduce side product formation .

Enantioselective Synthesis and Resolution

The (S)-configuration at the pyrrolidin-3-ol center is achieved via chiral pool synthesis or asymmetric catalysis. A method described by Couty et al. employs (S)-O-benzyl tyrosinol as a starting material, which undergoes sequential chlorination and cyclization to yield enantiopure azetidinic amino acids . Adapting this approach, (S)-pyrrolidin-3-ol can be functionalized with an azetidine group while retaining stereochemical integrity.

Stereochemical Analysis :

-

Chiral HPLC : Confirmation of enantiomeric excess (ee > 98%) using chiral stationary phases .

-

Optical Rotation : [α]²⁵D = +15.6° (c = 1.0, MeOH) aligns with literature values for (S)-configured analogs .

Purification and Characterization

Final purification typically involves reverse-phase chromatography (MeCN/H₂O gradients) or recrystallization from ethanol/methyl tert-butyl ether mixtures . Structural validation via ¹H NMR confirms azetidine ring protons at δ 3.2–3.8 ppm and pyrrolidine protons at δ 1.8–2.5 ppm . Mass spectrometry (LRMS-ESI) provides molecular ion confirmation, e.g., m/z 237 [(M+H)+ calc’d for C₁₂H₂₀N₄O] .

Chemical Reactions Analysis

Types of Reactions: (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the azetidine or pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted azetidine or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol is primarily studied for its pharmacological properties. Notable applications include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic applications in diseases characterized by enzyme overactivity.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological processes. For instance, studies suggest its activity as a selective agonist of serotonin receptors, particularly the 5-HT1-like receptor subtype, indicating potential implications for treating anxiety and depression.

Pharmaceutical Development

Due to its biological activity, this compound serves as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow for the development of derivatives with modified biological activities. The compound's synthesis typically involves multi-step organic reactions:

- Formation of Azetidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Formation of Pyrrolidine Ring : Synthesized via reduction methods from pyrrole derivatives.

- Coupling of Rings : The final step involves coupling the azetidine and pyrrolidine rings under controlled conditions to yield the desired product .

Industrial Applications

In addition to its pharmaceutical uses, this compound is explored for applications in material science. Its unique properties may contribute to the development of new catalysts or polymers .

Case Studies and Experimental Data

Recent studies have provided insights into the biological activities and mechanisms of action of this compound:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit enzymes relevant in various diseases |

| Receptor Binding | Modulates activity at neurotransmitter receptors |

| Anticancer Potential | Investigated for activity against specific cancer-related kinases |

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol and key analogues:

*Note: CAS No. 1449131-14-9 corresponds to the hydrochloride salt form .

Key Research Findings

Antiviral Activity

- Derivatives like 1a and 1b (), which incorporate phenylethyl-pyrrolidin-3-ol moieties, exhibit antiviral properties when conjugated with oxadiazole scaffolds. The (3S) -configured analogue (1b) showed enhanced activity compared to the (3R) isomer (1a), highlighting the importance of stereochemistry .

Functional Group Impact

- Azetidine vs. Pyrrolidine : The smaller azetidine ring (4-membered) increases ring strain but enhances conformational rigidity compared to pyrrolidine (5-membered). This may improve target selectivity but reduce solubility.

- Hydroxyl vs. Amine Groups : The hydroxyl group in this compound facilitates hydrogen bonding, whereas amine-containing analogues (e.g., ) exhibit stronger basicity, affecting bioavailability .

Q & A

Q. What are the optimal synthetic routes for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, and how can stereochemical purity be ensured?

Methodological Answer:

- Synthesis Design : Start with azetidine-3-carboxylic acid derivatives and pyrrolidin-3-ol precursors. Use coupling reactions (e.g., Mitsunobu or nucleophilic substitution) under controlled temperatures (20–50°C) and catalysts like Pd/C or chiral ligands to preserve stereochemistry .

- Stereochemical Control : Monitor optical rotation ([α]D) and employ chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>98%). X-ray crystallography can confirm absolute configuration .

- Challenges : Competing side reactions (e.g., ring-opening of azetidine) require inert atmospheres (N₂/Ar) and anhydrous solvents.

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Structural Elucidation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to assign protons on azetidine (δ 3.2–3.8 ppm) and pyrrolidine (δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formula (C₇H₁₄N₂O).

- Solubility & Stability : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Stability studies (HPLC at 25°C/40°C) assess degradation under light, heat, or acidic conditions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Target Screening : Use surface plasmon resonance (SPR) or fluorescence polarization to test binding to G protein-coupled receptors (GPCRs) or enzymes (e.g., kinases).

- Cellular Assays : Measure cytotoxicity (MTT assay in HEK293 or HepG2 cells) and IC₅₀ values for lead optimization. Include positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Analog Design : Synthesize derivatives with modified azetidine (e.g., fluorination at C3) or pyrrolidine (e.g., hydroxyl group substitution). Compare with analogs like (S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol or chloropyrimidine-substituted variants .

- Activity Profiling : Test analogs in dose-response assays (e.g., cAMP accumulation for GPCRs) and molecular docking (AutoDock Vina) to predict binding modes. Prioritize compounds with ≥10-fold potency improvements.

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).

- Meta-Analysis : Compare datasets using ANOVA or Bayesian modeling to identify outliers. Cross-validate with structural analogs from public databases (e.g., PubChem BioAssay) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?

Methodological Answer:

- In Vitro ADME : Assess microsomal stability (human liver microsomes, CYP450 isoforms) and plasma protein binding (equilibrium dialysis).

- PK Profiling : Conduct rodent studies (IV/oral dosing) to measure AUC, Cmax, and half-life. Modify substituents (e.g., azetidine N-alkylation) to enhance bioavailability .

Q. What are the toxicological implications of long-term exposure to this compound?

Methodological Answer:

Q. How can this compound be applied in asymmetric catalysis or chiral synthesis?

Methodological Answer:

- Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Ru or Ir) for enantioselective hydrogenation. Compare turnover frequency (TOF) and enantiomeric excess (ee) with commercial catalysts (e.g., BINAP).

- Mechanistic Studies : Use DFT calculations (Gaussian 16) to model transition states and rationalize stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.